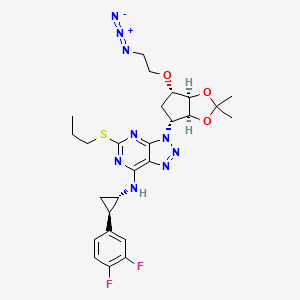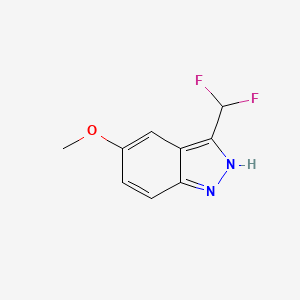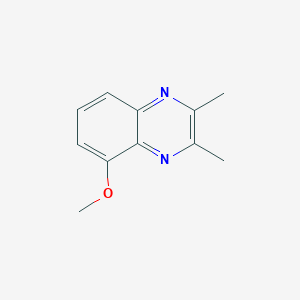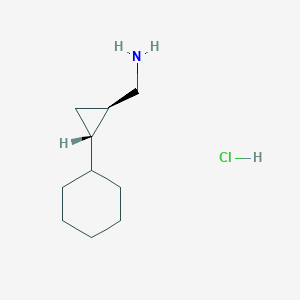
2,3'-Bis(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)-2,2'-bioxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a synthetic compound derived from lumefantrine, an antimalarial agent. Lumefantrine is commonly used in combination with artemether to treat acute uncomplicated malaria caused by Plasmodium falciparum . The dioxiranyl dimer form of lumefantrine is characterized by the presence of dioxirane rings, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) involves multiple steps, starting with the preparation of lumefantrine. The key steps include:
Formation of Lumefantrine: Lumefantrine is synthesized through a series of reactions involving the condensation of 2,7-dichloro-9-(p-chlorobenzylidene)-fluorene with dibutylamine.
Dioxirane Formation: The dioxirane rings are introduced through the reaction of lumefantrine with a suitable oxidizing agent, such as dimethyldioxirane (DMDO), under controlled conditions.
Industrial Production Methods
Industrial production of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) undergoes various chemical reactions, including:
Oxidation: The dioxirane rings can participate in oxidation reactions, forming epoxides and other oxidized products.
Reduction: Reduction of the dioxirane rings can lead to the formation of alcohols and other reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Dimethyldioxirane (DMDO), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include:
Epoxides: Formed through oxidation of the dioxirane rings.
Alcohols: Formed through reduction of the dioxirane rings.
Substituted Aromatics: Formed through electrophilic substitution reactions.
Applications De Recherche Scientifique
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) has a wide range of scientific research applications, including:
Mécanisme D'action
The exact mechanism of action of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is not fully understood. it is believed to exert its effects through:
Inhibition of β-Hematin Formation: The compound forms a complex with hemin, inhibiting the formation of β-hematin, which is essential for the survival of Plasmodium falciparum.
Inhibition of Nucleic Acid and Protein Synthesis: The compound interferes with the synthesis of nucleic acids and proteins in the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lumefantrine: The parent compound, used in combination with artemether for antimalarial therapy.
Artemether: Another antimalarial agent often used in combination with lumefantrine.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is unique due to the presence of dioxirane rings, which impart distinct chemical properties and potential biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C44H24Cl6O2 |
|---|---|
Poids moléculaire |
797.4 g/mol |
Nom IUPAC |
2-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-[3-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxiran-2-yl]oxirane |
InChI |
InChI=1S/C44H24Cl6O2/c45-24-5-1-22(2-6-24)13-32-34-15-26(47)9-11-30(34)40-36(32)17-28(49)19-38(40)42-43(52-42)44(21-51-44)39-20-29(50)18-37-33(14-23-3-7-25(46)8-4-23)35-16-27(48)10-12-31(35)41(37)39/h1-20,42-43H,21H2/b32-13+,33-14+ |
Clé InChI |
RONHEUMHVVTOPY-YGUJLFRTSA-N |
SMILES isomérique |
C1C(O1)(C2C(O2)C3=C4C5=C(C=C(C=C5)Cl)/C(=C\C6=CC=C(C=C6)Cl)/C4=CC(=C3)Cl)C7=CC(=CC\8=C7C9=C(/C8=C\C1=CC=C(C=C1)Cl)C=C(C=C9)Cl)Cl |
SMILES canonique |
C1C(O1)(C2C(O2)C3=C4C5=C(C=C(C=C5)Cl)C(=CC6=CC=C(C=C6)Cl)C4=CC(=C3)Cl)C7=CC(=CC8=C7C9=C(C8=CC1=CC=C(C=C1)Cl)C=C(C=C9)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



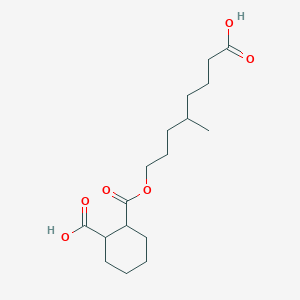
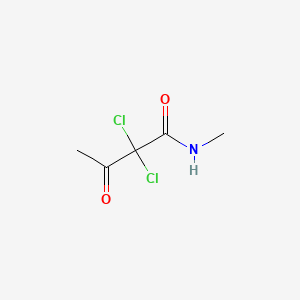

![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
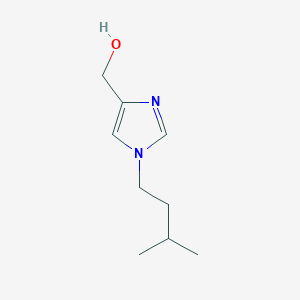
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
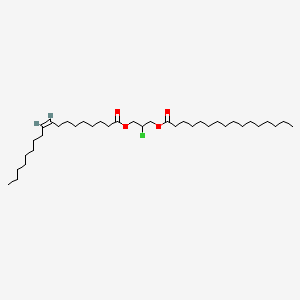
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
